3-(3,4-二甲氧基苯基)-6-(4-(甲磺酰基)哌嗪-1-基)哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which are potential anti-diabetic drugs, involves a two-step process. Initially, 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is synthesized using a one-pot method that includes pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene. Subsequently, the conjugation of corresponding secondary amines with the synthesized product yields the target compounds. These compounds were evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, which is a key mechanism in the development of anti-diabetic medications .
Molecular Structure Analysis
The molecular structure of the synthesized compounds includes a triazolo-pyridazine core with a substituted piperazine moiety. This structural framework is crucial for the biological activity of these molecules. The compounds were characterized using various analytical techniques such as 1H NMR and LCMS, ensuring the correct molecular structure was obtained .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the initial formation of 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives, followed by a reaction with homopiperazine. The final step involves a reaction with alkyl (or substituted aryl) acid chloride or sulfonyl chloride in the presence of triethylamine and dichloromethane to yield the sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and structural analysis. The compounds exhibit significant in vitro antimicrobial activity against various bacterial strains, including both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities. The DPP-4 inhibition potential was confirmed through molecular docking and ELISA-based enzyme inhibition assays. Additionally, the compounds demonstrated excellent antioxidant and insulinotropic activity, with an IC50 value of 1.25 nM indicating their potency. The MTT assay results suggest that a maximum dose of 2.5 nM is viable for cellular health .
科学研究应用
合成与生物活性
- 一些研究集中于合成含有哌嗪环的新衍生物并评估其生物活性。例如,合成含有咪唑并[1,2-b]哒嗪部分的磺酰胺和酰胺衍生物,并显示出对各种细菌的体外抗菌活性,还表现出抗真菌和抗疟疾活性 (巴特、坎特和辛格,2016)。
- 另一项研究合成了 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物,并评估了它们对人癌细胞系的抗增殖作用,确定了具有作为抗癌剂潜力的化合物 (马莱沙、莫哈纳、维雷什、阿尔瓦拉和马利卡,2012)。
药理特性
- 研究了 1,4-二氧代 (1,4,5-三氧代)-1,2,3,4-(和 1,2,3,4,5,6-六氧代)氢吡啶并[3,4-d]哒嗪的 N-芳基哌嗪基烷基衍生物的性质,揭示了一些药理活性化合物,这表明具有潜在的治疗应用 (希拉多夫斯卡、波托切克、谢克卢卡-久巴、拉伊塔尔、莫纳尔奇克和克莱因罗克,1995)。
抗氧化活性
- 已经合成哌嗪衍生物并使用各种检测对其抗氧化活性进行筛选,证明了显着的活性,并强调了结构中羟基的存在对抗氧化特性很重要 (安东诺娃、热列娃-迪米特洛娃、格奥尔基耶娃和兹拉特科夫,2014)。
抗糖尿病潜力
- 合成了三唑并吡啶并-6-基取代的哌嗪,并评估了它们的二肽基肽酶-4 (DPP-4) 抑制潜力,展示了作为抗糖尿病药物的有希望的结果 (宾杜、维贾亚拉克希米和马尼坎丹,2019)。
可重构外表和互变异构行为
- 磺胺二甲嘧啶和吡啶的超分子配合物的研究证明了共晶-盐边界处互变异构体的可重构外表和变色龙般的行为,这与了解药物相互作用和稳定性有关 (埃拉克瓦、布卡尔、亨利、张和麦克吉利夫雷,2013)。
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-24-15-6-4-13(12-16(15)25-2)14-5-7-17(19-18-14)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUTXYAFLDXJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。